Cas no 899732-70-8 (N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide)

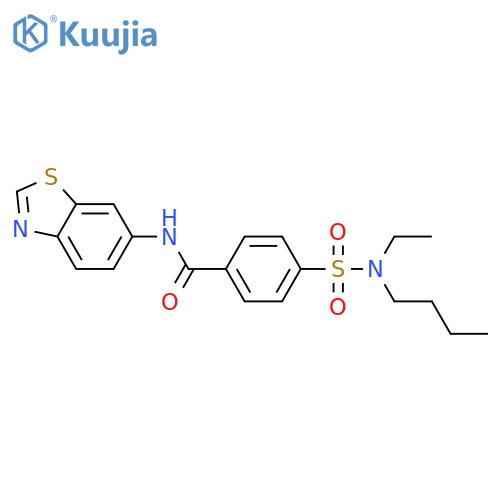

899732-70-8 structure

商品名:N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide

CAS番号:899732-70-8

MF:C20H23N3O3S2

メガワット:417.544922113419

CID:5486751

N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide

- N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide

-

- インチ: 1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-18-19(13-16)27-14-21-18/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24)

- InChIKey: VJFPRCCQVVBPNU-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=C2SC=NC2=CC=1)(=O)C1=CC=C(S(N(CCCC)CC)(=O)=O)C=C1

N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2806-0090-20μmol |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2806-0090-100mg |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2806-0090-1mg |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2806-0090-5mg |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2806-0090-50mg |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2806-0090-75mg |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2806-0090-20mg |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2806-0090-2mg |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2806-0090-2μmol |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2806-0090-3mg |

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |

899732-70-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

899732-70-8 (N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量